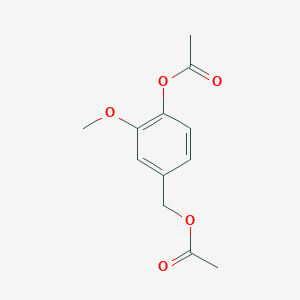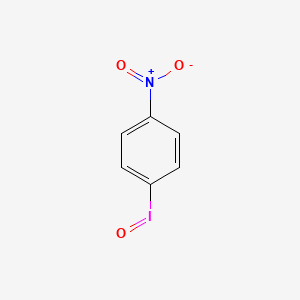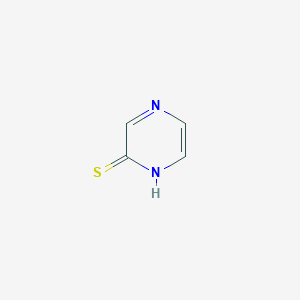
4-Carbamimidoylbenzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Carbamimidoylbenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C7H7FN2O2S. It is known for its role as a serine protease inhibitor, which makes it valuable in various biochemical and medical research applications. This compound is characterized by its ability to form stable complexes with serine residues in proteins, thereby inhibiting their activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamimidoylbenzene-1-sulfonyl fluoride typically involves the reaction of benzenesulfonyl chloride with guanidine derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Carbamimidoylbenzene-1-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Addition Reactions: The compound can react with nucleophiles to form addition products.
Hydrolysis: In the presence of water, it can hydrolyze to form benzenesulfonic acid and related derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines and alcohols, and solvents like dichloromethane and ethanol. Reaction conditions typically involve moderate temperatures and controlled pH to ensure the stability of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzenesulfonyl derivatives .
Wissenschaftliche Forschungsanwendungen
4-Carbamimidoylbenzene-1-sulfonyl fluoride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the sulfonyl fluoride group into molecules.
Biology: The compound is employed as a serine protease inhibitor in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications in the treatment of diseases involving serine proteases, such as certain cancers and inflammatory conditions.
Wirkmechanismus
The mechanism of action of 4-Carbamimidoylbenzene-1-sulfonyl fluoride involves the covalent modification of serine residues in target proteins. The sulfonyl fluoride group reacts with the hydroxyl group of the serine residue, forming a stable sulfonyl enzyme derivative. This modification inhibits the activity of the enzyme by blocking its active site and preventing substrate binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmethanesulfonyl fluoride: Another serine protease inhibitor with similar inhibitory properties but different stability and solubility characteristics.
Diisopropyl fluorophosphate: A related compound that also inhibits serine proteases but has a different mechanism of action and toxicity profile.
Uniqueness
4-Carbamimidoylbenzene-1-sulfonyl fluoride is unique in its combination of high stability, water solubility, and potent inhibitory activity against a broad range of serine proteases. These properties make it a valuable tool in both research and industrial applications .
Eigenschaften
CAS-Nummer |
32752-19-5 |
|---|---|
Molekularformel |
C7H7FN2O2S |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
4-carbamimidoylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H7FN2O2S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,9,10) |
InChI-Schlüssel |
LIXKVGAXCBVJLI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)S(=O)(=O)F |
Kanonische SMILES |
C1=CC(=CC=C1C(=N)N)S(=O)(=O)F |
Synonyme |
4-amidinobenzenesulfonylfluoride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[3-(2,4-difluorophenyl)-4-oxo-2-quinazolinyl]thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B1227506.png)


![2-Chloro-5-[[1-oxo-2-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)thio]ethyl]amino]benzoic acid](/img/structure/B1227511.png)
![3-(5-Methyl-2-furanyl)-5-[1-(2-naphthalenylsulfonyl)-3-piperidinyl]-1,2,4-oxadiazole](/img/structure/B1227512.png)
![4-[(3-oxo-4H-1,4-benzoxazin-7-yl)sulfonyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1227515.png)
![N-(1,3-benzodioxol-5-yl)-2-[(1-ethyl-2-oxo-4-quinolinyl)thio]acetamide](/img/structure/B1227516.png)






